N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride
Overview
Description
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides These compounds are characterized by the presence of a hydrazone functional group attached to a carbonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 2-methylphenylhydrazine with an appropriate acyl chloride. One common method is the reaction of 2-methylphenylhydrazine with 2-oxopropanoyl chloride under anhydrous conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazonoyl chloride to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazonoyl compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-oxopropanehydrazonoyl bromide
- N-(2-methylphenyl)-2-oxopropanehydrazonoyl iodide
- N-(2-methylphenyl)-2-oxopropanehydrazonoyl fluoride
Uniqueness
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity and the presence of the chloride group, which can be selectively substituted under mild conditions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-5-3-4-6-9(7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHPFGCYHUIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223362 | |
Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18440-56-7 | |
Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18440-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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